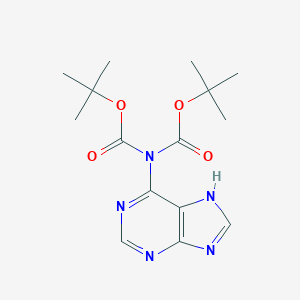

tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate

説明

tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate (CAS: 309947-86-2), commonly referred to as 6-[bis(Boc)amino]purine, is a protected adenine derivative used extensively in organic and medicinal chemistry. Its molecular formula is C₁₅H₂₁N₅O₄, with a molecular weight of 335.358 g/mol . Key physicochemical properties include a melting point of 149–150°C and a boiling point of 500.5±53.0°C under standard conditions . The compound is synthesized via dual Boc (tert-butoxycarbonyl) protection of the exocyclic amine on adenine, as reported by Dey and Garner (2000) . It serves as a critical intermediate in nucleoside analog synthesis, oligonucleotide chemistry, and prodrug development due to its stability under basic conditions and acid-labile protecting groups.

特性

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7H-purin-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O4/c1-14(2,3)23-12(21)20(13(22)24-15(4,5)6)11-9-10(17-7-16-9)18-8-19-11/h7-8H,1-6H3,(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOSWAQZBWMIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=NC2=C1NC=N2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440896 | |

| Record name | Di-tert-butyl 7H-purin-6-yl-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309947-86-2 | |

| Record name | Di-tert-butyl 7H-purin-6-yl-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Temperature Dependence

Solvent Effects

-

ACN vs. THF : ACN’s higher dielectric constant stabilizes charged intermediates in Method 2, whereas THF’s lower polarity suits Method 1.

Catalyst Loading

-

SnCl₄ : Excess catalyst (>2.5 equiv) leads to purine ring decomposition, reducing yield.

化学反応の分析

tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other nucleophiles.

Deprotection Reactions: The tert-butoxycarbonyl (Boc) groups can be removed under acidic conditions, yielding the free amine.

Oxidation and Reduction:

Common reagents used in these reactions include acids like trifluoroacetic acid for deprotection and bases like sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Synthesis and Mechanism of Action

The synthesis of tert-butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate typically involves the reaction of purine with tert-butyl chloroformate in the presence of a base like triethylamine. This process creates a protective Boc group that shields the amine functionality during various chemical reactions. The Boc group can be removed under acidic conditions to yield the free amine, facilitating further synthetic steps .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly for constructing more complex molecules. It is frequently utilized in the development of purine-based compounds, which are essential in various biochemical processes and drug development .

Biological Studies

This compound is instrumental in studying the biological activity of purine derivatives. Researchers utilize this compound to investigate interactions with enzymes and receptors, contributing to a greater understanding of biochemical pathways .

Pharmaceutical Research

As a building block in pharmaceutical chemistry, this compound aids in the design and synthesis of potential therapeutic agents targeting diseases such as cancer and viral infections. Its role as a protecting group enhances the efficiency of synthesizing complex drug candidates .

Case Study 1: Development of Antiviral Agents

A study demonstrated that derivatives of this compound could be modified to enhance antiviral activity against specific viruses. By altering the substituents on the purine ring, researchers identified compounds with improved efficacy and selectivity.

Case Study 2: Enzyme Interaction Studies

Research focused on how this compound interacts with various enzymes involved in nucleotide metabolism. The findings revealed critical insights into enzyme kinetics and inhibition mechanisms, paving the way for developing new inhibitors for therapeutic purposes.

作用機序

The mechanism of action of tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine .

類似化合物との比較

Structural and Functional Differences

The following table highlights structural distinctions between the target compound and analogs:

Key Observations :

- Tautomerism : The 7H vs. 9H purine tautomerism (e.g., QN-8629 vs. QV-8120 in ) significantly impacts stability and reactivity. The 9H tautomer is more common in natural adenine derivatives, while the 7H form may exhibit unique reactivity in acidic or basic conditions .

- Functional Groups : The 8-oxo substituent in the ethyl-N-methyl analog () introduces polarity, making it suitable for mimicking oxidized DNA bases or studying repair mechanisms .

- Non-Purine Analogs: Compounds like OT-4353 (3-oxobutyl) and QY-5646 (azetidine) diverge entirely from purine chemistry, serving as intermediates in peptide or heterocyclic syntheses .

生物活性

tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate (CAS No. 309947-86-2) is a purine derivative characterized by its unique molecular structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

- Molecular Formula: C15H21N5O4

- Molecular Weight: 335.36 g/mol

- Melting Point: 149-150 °C

- Boiling Point: Approximately 500.5 °C at 760 mmHg .

Synthesis

The synthesis of this compound typically involves the reaction of purine with tert-butyl chloroformate in the presence of a base, such as triethylamine. This method allows for the introduction of the Boc group, which serves to protect the amine functionality during subsequent chemical reactions .

The biological activity of this compound is primarily attributed to its role as a protecting group in organic synthesis, facilitating the selective modification of purine derivatives. Upon deprotection under acidic conditions, it yields free amines, which can interact with various biological targets .

Enzyme Interaction Studies

Research indicates that this compound can be utilized to study interactions between purine derivatives and enzymes or receptors. Its structural features enable it to mimic natural substrates, making it a valuable tool in enzymatic assays .

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules aimed at therapeutic applications. Its derivatives have been explored for their potential effects on various diseases, including cancer and viral infections .

Case Studies

- Antiviral Activity : A study demonstrated that derivatives of purine compounds, including those synthesized from this compound, showed promising antiviral properties against specific viral strains.

- Cancer Research : Another investigation highlighted the use of this compound in developing targeted therapies for cancer treatment by modifying its structure to enhance binding affinity to cancer-related targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-Boc-ethanolamine | N-Boc Structure | Used in various organic syntheses |

| tert-Butyl N-tert-butoxycarbonyl-N-(9H-purin-6-yl)carbamate | tert-Butyl N-tert-butoxycarbonyl-N-(9H-purin-6-yl) Structure | Similar protective properties; potential applications in medicinal chemistry |

| N-Boc-4-iodoaniline | N-Boc Structure | Utilized in diverse chemical reactions |

Q & A

Q. What is the molecular structure and functional group configuration of tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate?

The compound comprises a purine core (7H-purin-6-yl) with dual carbamate protections: a tert-butoxycarbonyl (Boc) group and a tert-butyl carbamate. Key functional groups include the Boc-protected amine, the purine’s aromatic nitrogen heterocycle, and the carbamate linkage. The molecular formula is C₁₄H₂₀N₄O₄, confirmed via high-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) .

Q. What synthetic strategies are effective for introducing the tert-butoxycarbonyl (Boc) group to the purine scaffold?

A two-step approach is recommended:

- Step 1 : Protect the purine’s exocyclic amine using di-tert-butyl dicarbonate (Boc₂O) in anhydrous DMF with catalytic DMAP at 0–25°C.

- Step 2 : Quench with aqueous NaHCO₃ to isolate the Boc-protected intermediate. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity. Monitor reaction progress by TLC (Rf = 0.3 in 3:7 EtOAc/hexane) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Standardize reaction conditions:

- Use rigorously dried solvents (e.g., DMF molecular sieves, DCM over CaH₂).

- Maintain inert atmosphere (argon/nitrogen) to prevent hydrolysis of the Boc group.

- Validate intermediate purity at each step via HPLC (C18 column, 220 nm detection) .

Advanced Research Questions

Q. How can regioselectivity challenges during Boc protection of the purine’s N6 position be resolved?

Competing O-carbamate formation is mitigated by:

- pH control : Use mild bases (e.g., NaHCO₃, pH 8–9) to favor N-carbamate formation.

- Temperature modulation : Conduct reactions at 0–4°C to slow kinetically driven side reactions.

- Catalytic optimization : DMAP (4-dimethylaminopyridine) enhances Boc activation, reducing reaction time and side products .

Q. What analytical techniques resolve contradictions in reported stability data under acidic conditions?

Conflicting hydrolysis rates arise from solvent polarity and moisture content. To reconcile:

- Perform kinetic studies in buffered solutions (pH 1–3, HCl/KCl) at 25°C.

- Quantify degradation via HPLC-UV (λ = 254 nm) with a calibration curve for the free purine amine.

- Compare half-life (t₁/₂) in aqueous (t₁/₂ = 2 hr at pH 1) vs. organic-aqueous mixtures (t₁/₂ = 6 hr in 1:1 THF/H₂O) .

Q. What methodologies validate the absence of rotamers in the carbamate moiety?

- Variable-temperature NMR : Analyze ¹H NMR at 25°C and –40°C. Rotameric splitting (e.g., tert-butyl protons) indicates conformational flexibility.

- DFT calculations : Compare computed energy barriers (e.g., 5–10 kcal/mol) with experimental NMR line shapes to confirm static structure .

Q. How should researchers handle discrepancies in purity assessments between HPLC and elemental analysis?

- HPLC-UV/MS : Detects organic impurities (e.g., de-Boc byproducts) with LOD <0.1%.

- Elemental analysis : Validate C/H/N ratios (±0.3% of theoretical values). Discrepancies >0.5% suggest inorganic residues (e.g., salts); address via recrystallization (MeOH/H₂O) .

Q. What are best practices for long-term storage to prevent Boc group hydrolysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。